molecular formula C17H13N3O5S2 B2662382 N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 924860-91-3

N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2662382
CAS No.: 924860-91-3
M. Wt: 403.43
InChI Key: POPYJWMFMGLVBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a study describes the preparation of noble ligands of (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, one such compound was found to be a semisolid with a yield of 64%. Its IR (KBr) ν max /cm −1 was 3434.1, 2892.1, 2775.0, 1250.4. Its 1H NMR (300MHz, CDCl3, δ, ppm) was 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .

Scientific Research Applications

Metal Complexes as Carbonic Anhydrase Inhibitors

  • Metal complexes of heterocyclic sulfonamide, which includes compounds similar to N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized. These show strong inhibitory properties against human carbonic anhydrase isoenzymes, indicating potential for therapeutic applications (Büyükkıdan et al., 2013).

Antimalarial and Antiviral Properties

  • Reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, which are structurally similar, has shown promising in vitro antimalarial activity. Additionally, these compounds have been explored for potential use against COVID-19, demonstrating the broad applicability of this chemical class (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Action

  • Sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds akin to the specified chemical, have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This suggests their potential in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Drug-like Derivative Synthesis

  • A method has been developed for synthesizing various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, indicating the versatility of this compound class in drug development (Park et al., 2009).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the compound , have shown potential as selective class III agents in cardiac electrophysiology, demonstrating its relevance in cardiovascular research (Morgan et al., 1990).

Antibacterial Activity

  • Piperazinyl quinolone derivatives of N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) have shown high activity against Gram-positive bacteria, highlighting the potential of these compounds in antibiotic development (Foroumadi et al., 2005).

Properties

IUPAC Name

N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-15(12-6-7-13-14(8-12)25-10-24-13)18-16-19-17(20-26-16)27(22,23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPYJWMFMGLVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=NS3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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